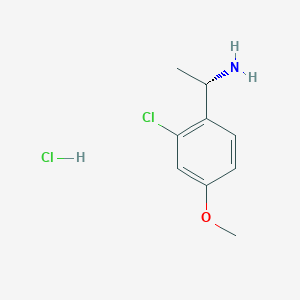

![molecular formula C10H9F3OS B6163934 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 178462-92-5](/img/no-structure.png)

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl)ethan-1-one, also known as 1-methylsulfanyl-4-trifluoromethylbenzene (MSTFB), is an important organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a mild odor and is easily soluble in organic solvents. MSTFB is used in a variety of fields, including synthetic organic chemistry, medicinal chemistry, and pharmaceutical chemistry. In addition, it is used in the production of pharmaceuticals and other chemical compounds.

Wirkmechanismus

MSTFB is a versatile reagent with a variety of mechanisms of action. It is a strong nucleophile and can react with electrophiles such as carbonyl compounds, carboxylic acids, and nitriles. It can also react with electrophilic aromatic compounds, such as benzene and its derivatives, to form new compounds. In addition, it can act as a Lewis acid and can catalyze a variety of reactions, such as the Beckmann rearrangement, the aldol condensation, and the Claisen rearrangement.

Biochemical and Physiological Effects

MSTFB has been studied for its biochemical and physiological effects. In animal studies, it has been shown to have antifungal, antibacterial, and antineoplastic activity. It has also been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects. In addition, it has been shown to inhibit the growth of tumors in mice and to have anti-tumor activity in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

MSTFB is a useful reagent for a variety of laboratory experiments. It is easily synthesized, has a mild odor, and is soluble in most organic solvents. It is also relatively inexpensive and readily available. However, it is also toxic and should be handled with care. In addition, it is volatile and should be stored in a well-ventilated area.

Zukünftige Richtungen

MSTFB has a wide range of applications in scientific research and has the potential to be used in the development of new drugs and other chemical compounds. It can also be used in the synthesis of organometallic complexes and in the preparation of organosilicon compounds. In addition, it has potential applications in the synthesis of polymers, in the production of nanomaterials, and in the development of new catalysts. Finally, it has potential applications in the development of new materials for energy storage and conversion.

Synthesemethoden

MSTFB can be synthesized by a variety of methods. The most common method involves the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds in two steps: first, the methyl sulfide reacts with the trifluoromethylbenzene to form an intermediate, which then reacts with the base to form the desired product. Other methods of synthesis include the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a Lewis acid, such as aluminum chloride, and the reaction of methyl sulfide and trifluoromethylbenzene in the presence of a Grignard reagent.

Wissenschaftliche Forschungsanwendungen

MSTFB is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and other specialty chemicals. It is also used in the synthesis of organometallic complexes and in the preparation of organosilicon compounds. In addition, it is used in the synthesis of medicinal compounds and in the production of synthetic dyes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves the introduction of a methylsulfanyl group and a trifluoromethyl group onto a phenyl ring, followed by the addition of an ethanone group to the phenyl ring.", "Starting Materials": [ "4-bromo-2-(methylsulfanyl)phenol", "trifluoroacetic acid", "acetic anhydride", "sodium acetate", "ethyl acetate", "sodium borohydride", "acetic acid" ], "Reaction": [ "Step 1: 4-bromo-2-(methylsulfanyl)phenol is reacted with trifluoroacetic acid and acetic anhydride in the presence of sodium acetate and ethyl acetate to form 2-(methylsulfanyl)-4-(trifluoromethyl)phenyl acetate.", "Step 2: 2-(methylsulfanyl)-4-(trifluoromethyl)phenyl acetate is reduced with sodium borohydride in the presence of acetic acid to form 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-ol.", "Step 3: 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-ol is oxidized with a suitable oxidizing agent to form 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one." ] } | |

CAS-Nummer |

178462-92-5 |

Produktname |

1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one |

Molekularformel |

C10H9F3OS |

Molekulargewicht |

234.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.